molecular formula C12H15N3 B13623315 4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine

4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13623315
M. Wt: 201.27 g/mol
InChI Key: NSPYOWDTPKFXJH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A related compound with similar structural features.

Uniqueness

4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-15(3)12(11)13/h4-7H,13H2,1-3H3

InChI Key

NSPYOWDTPKFXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N(N=C2)C)N)C

Origin of Product

United States

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